molecular formula C34H40N4O7S B613324 Fmoc-D-Arg(Pbf)-OH CAS No. 187618-60-6

Fmoc-D-Arg(Pbf)-OH

Cat. No.: B613324
CAS No.: 187618-60-6
M. Wt: 648.8
InChI Key: HNICLNKVURBTKV-MUUNZHRXSA-N
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Description

Fmoc-D-Arg(Pbf)-OH: is a derivative of the amino acid arginine, specifically the D-isomer, which is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-D-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in adding the D-arginine amino acid residue to the C-terminal of the peptide .

Mode of Action

The compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino group of the D-arginine residue . The Pbf group (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protects the guanidine group of the D-arginine residue . These protecting groups prevent unwanted side reactions during the synthesis process .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the peptide synthesis pathway . The compound is added to the growing peptide chain in a stepwise manner, with each addition followed by the removal of the Fmoc protecting group . This allows for the controlled elongation of the peptide chain .

Result of Action

The result of the action of this compound is the successful incorporation of the D-arginine residue into the peptide chain . This contributes to the formation of the desired peptide with the correct sequence of amino acid residues .

Action Environment

The action of this compound is influenced by several environmental factors. These include the pH and temperature of the reaction, the presence of other reagents, and the specific conditions of the peptide synthesis process . For example, the removal of the Fmoc protecting group typically requires basic conditions . Additionally, the stability of the compound and the efficiency of the peptide synthesis process can be affected by these factors .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by base treatment, typically using piperidine, to expose the amino group for subsequent coupling reactions. The Pbf group remains intact during these steps, protecting the arginine side chain from undesired reactions. This selective protection and deprotection process ensures the accurate assembly of peptide sequences .

Cellular Effects

The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cells. These peptides can act as signaling molecules, enzyme inhibitors, or therapeutic agents, depending on their sequence and structure. The accurate synthesis of these peptides is essential for studying their biological functions and potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its role in protecting the arginine side chain during peptide synthesis. The Fmoc group is removed by base treatment, exposing the amino group for coupling reactions. The Pbf group remains intact, preventing unwanted side reactions involving the arginine side chain. This selective protection ensures the accurate assembly of peptide sequences. The final deprotection step involves the removal of the Pbf group, typically using trifluoroacetic acid, to yield the desired peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or high temperatures. The temporal effects on cellular function are primarily related to the peptides synthesized using this compound. These peptides can have long-term effects on cellular processes, depending on their stability and degradation rates. In vitro and in vivo studies are essential for understanding these long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily observed through the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. Low doses may have minimal effects, while higher doses can lead to significant biological responses. It is essential to determine the optimal dosage for therapeutic applications to avoid potential toxic or adverse effects. Studies in animal models help establish these dosage thresholds and understand the compound’s safety profile .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the synthesis process. These interactions are crucial for the accurate assembly of peptide sequences. The metabolic flux and metabolite levels can be influenced by the efficiency of these enzymatic reactions. Understanding these pathways is essential for optimizing peptide synthesis and ensuring the desired biological activity of the synthesized peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. The compound is transported to the site of peptide synthesis, where it interacts with enzymes and other biomolecules involved in the process. The localization and accumulation of this compound can influence the efficiency of peptide synthesis and the quality of the final product. Understanding these transport mechanisms is essential for optimizing peptide synthesis protocols .

Subcellular Localization

The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization within these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, ensuring its proper function during peptide synthesis. Understanding these localization mechanisms is crucial for optimizing the synthesis process and achieving the desired peptide sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Pbf)-OH typically involves the following steps:

    Protection of the Guanidino Group: The guanidino group of D-arginine is protected using the Pbf group. This is achieved by reacting D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected using the Fmoc group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673966
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187618-60-6
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187618-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Fmoc-D-Arg(Pbf)-OH in the solid-phase synthesis of desmopressin?

A1: this compound is a protected form of D-arginine, a crucial amino acid in the desmopressin peptide sequence.

    Q2: How does the solid-phase synthesis method described in the paper improve upon previous methods for desmopressin production?

    A2: The paper highlights that traditional air liquid-phase oxidation methods for desmopressin synthesis, often relying on iodine as an oxidizing agent, have drawbacks []. These include:

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